2-(Tetrahydrofurfuryloxy)tetrahydropyran

Green Chemistry Solvent Selection Process Safety

2-(Tetrahydrofurfuryloxy)tetrahydropyran (CAS 710-14-5, molecular formula C₁₀H₁₈O₃, molecular weight 186.25 g/mol) is a bifunctional cyclic ether composed of a tetrahydropyran (THP) ring linked via an oxygen bridge to a tetrahydrofurfuryl (THF) moiety. It is also known as 'T‑Solvent' and functions primarily as a protected intermediate (THP‑ether) for hydroxyl functionalities in multistep organic synthesis.

Molecular Formula C10H18O3
Molecular Weight 186.25 g/mol
CAS No. 710-14-5
Cat. No. B1584223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Tetrahydrofurfuryloxy)tetrahydropyran
CAS710-14-5
Molecular FormulaC10H18O3
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESC1CCOC(C1)OCC2CCCO2
InChIInChI=1S/C10H18O3/c1-2-6-12-10(5-1)13-8-9-4-3-7-11-9/h9-10H,1-8H2
InChIKeyXXNUDHUOMVIIFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Tetrahydrofurfuryloxy)tetrahydropyran (CAS 710-14-5) Supplier Selection & Technical Baseline


2-(Tetrahydrofurfuryloxy)tetrahydropyran (CAS 710-14-5, molecular formula C₁₀H₁₈O₃, molecular weight 186.25 g/mol) is a bifunctional cyclic ether composed of a tetrahydropyran (THP) ring linked via an oxygen bridge to a tetrahydrofurfuryl (THF) moiety . It is also known as 'T‑Solvent' and functions primarily as a protected intermediate (THP‑ether) for hydroxyl functionalities in multistep organic synthesis [1]. The compound is typically synthesized via acid‑catalyzed reaction of tetrahydrofurfuryl alcohol with 3,4‑dihydro‑2H‑pyran, with reported yields up to approximately 98% under optimized conditions [2].

Why 2-(Tetrahydrofurfuryloxy)tetrahydropyran Is Not Interchangeable with Common Cyclic Ether Solvents


Despite sharing structural motifs with widely used ethereal solvents such as tetrahydrofuran (THF), 2‑methyltetrahydrofuran (2‑MeTHF), and cyclopentyl methyl ether (CPME), 2‑(tetrahydrofurfuryloxy)tetrahydropyran exhibits fundamentally different physical properties that preclude direct substitution in solvent‑ and protecting‑group‑sensitive applications. The compound's significantly higher boiling point (235–238 °C) and extremely low water solubility translate to reduced volatility and enhanced water‑immiscibility—critical differentiators for process safety, solvent recovery, and biphasic workup efficiency [1]. The following quantitative evidence demonstrates exactly where this compound outperforms its closest in‑class analogs, providing a rational basis for procurement and synthetic route design.

Quantitative Differentiation of 2-(Tetrahydrofurfuryloxy)tetrahydropyran from Alternative Cyclic Ether Solvents and Protecting Groups


Boiling Point and Volatility: 3.5‑Fold Higher Than THF, Reducing Vapor Emissions and Enhancing Process Safety

2‑(Tetrahydrofurfuryloxy)tetrahydropyran possesses a boiling point of 235–238 °C at atmospheric pressure [1]. In contrast, the conventional solvent tetrahydrofuran (THF) boils at 66 °C [2], 2‑methyltetrahydrofuran (2‑MeTHF) at 78–80 °C , and cyclopentyl methyl ether (CPME) at 106 °C [3]. This represents a boiling point elevation of approximately 169–172 °C over THF, equivalent to a greater than 3.5‑fold increase on the Kelvin scale. The U.S. Patent 6,231,783 explicitly states that substituted tetrahydrofurfuryl ethers of this class are 'significantly less volatile than THF' [4].

Green Chemistry Solvent Selection Process Safety

Water Solubility: Essentially Water‑Immiscible Versus Miscible THF and Moderately Soluble 2‑MeTHF

2‑(Tetrahydrofurfuryloxy)tetrahydropyran is described as 'almost insoluble in water' . In sharp contrast, THF is completely miscible with water in all proportions [1], 2‑MeTHF exhibits water solubility of approximately 150 g/L (15 g/100 mL) at 25 °C , and CPME shows limited solubility of ~11 g/L at 23 °C [2]. The U.S. Patent 6,231,783 confirms that substituted tetrahydrofurfuryl ethers are 'less water soluble or are water immiscible' relative to conventional ether solvents [3].

Liquid–Liquid Extraction Solvent Recovery Green Solvents

Synthesis Efficiency: Achievable Yield of ~98% in THP‑Etherification of Tetrahydrofurfuryl Alcohol

The synthesis of 2‑(tetrahydrofurfuryloxy)tetrahydropyran via acid‑catalyzed reaction of tetrahydrofurfuryl alcohol with 3,4‑dihydro‑2H‑pyran has been reported to proceed in approximately 98% yield [1]. This yield is consistent with the broader class of tetrahydropyranyl (THP) etherifications, which have been demonstrated to occur 'almost quantitatively' when employing heterogeneous NH₄HSO₄/SiO₂ catalysts in green solvents such as 2‑MeTHF or CPME [2]. While a direct head‑to‑head yield comparison for this specific compound against alternative protecting groups under identical conditions is not available, the near‑quantitative conversion places it among the high‑efficiency THP‑protection protocols.

Synthetic Methodology Process Yield Protecting Group Chemistry

Orthogonal Protection: Selective Cleavage of THF‑Ethers in the Presence of THP‑Ethers

2‑(Tetrahydrofurfuryloxy)tetrahydropyran belongs to the class of tetrahydropyranyl (THP) ethers. The tetrahydrofuranyl (THF) ether counterpart (i.e., 2‑tetrahydrofuranyl ethers) is documented to be acid‑labile and can be 'selectively cleaved in the presence of the more commonly used tetrahydropyranyl (THP) ethers' [1]. This orthogonal stability profile means that a molecule bearing both a THF‑ether and this compound's THP‑ether can be deprotected stepwise: the THF group is removed first under mild acidic conditions while the THP group remains intact, enabling precisely controlled functional group manipulation in complex synthetic sequences.

Orthogonal Protecting Groups Multistep Synthesis Selective Deprotection

Ziegler–Natta Catalyst Application: Tetrahydrofurfuryl Ethers as Internal Electron Donors

According to patent JP7377964B2, tetrahydrofurfuryl derivatives—including ethers of the tetrahydrofurfuryl class—are claimed as internal electron donors in Ziegler–Natta catalysts for olefin polymerization, specifically to obtain polymers with 'desirable properties' [1]. While the patent does not provide quantitative performance metrics for this exact compound, the inclusion of tetrahydrofurfuryl‑based ethers as catalyst modifiers establishes a distinct industrial application niche not shared by simple cyclic ether solvents like THF or 2‑MeTHF. The patent further cites earlier work on furan and pyran derivatives as modifiers of propylene polymerization catalysts [2].

Olefin Polymerization Ziegler–Natta Catalysis Electron Donors

Optimal Application Scenarios for 2-(Tetrahydrofurfuryloxy)tetrahydropyran Based on Verified Differentiation


Anhydrous Organometallic Reactions Requiring Low Volatility and Easy Aqueous Workup

In Grignard reactions, lithium‑mediated couplings, or aluminum hydride reductions that mandate strictly anhydrous conditions, 2‑(tetrahydrofurfuryloxy)tetrahydropyran can replace THF as the reaction solvent. Its significantly higher boiling point (235–238 °C versus 66 °C for THF) reduces vapor emissions and peroxide formation risks during extended reflux [1]. The near‑complete water‑immiscibility enables simple phase separation for product isolation, eliminating the energy‑intensive distillation required to recover THF from aqueous waste streams [2].

Multistep Organic Synthesis with Orthogonal Protecting Group Requirements

When a synthetic sequence requires both a tetrahydrofuranyl (THF) and a tetrahydropyranyl (THP) protecting group on the same molecule, 2‑(tetrahydrofurfuryloxy)tetrahydropyran provides the THP‑ether functionality that remains stable under the mild acidic conditions used to cleave the more labile THF‑ether [3]. This orthogonal stability permits sequential deprotection without intermediate re‑protection steps, streamlining complex total syntheses of natural products or pharmaceutical intermediates.

Green Solvent Substitution in Batch and Flow Chemistry for Reduced Environmental Impact

As a class of 'replacement solvents for chemical reactions for which tetrahydrofuran or diethyl ether may be a solvent' [2], 2‑(tetrahydrofurfuryloxy)tetrahydropyran aligns with the principles of green chemistry. Its low water solubility minimizes aqueous contamination, and its reduced volatility decreases atmospheric emissions. These properties are particularly advantageous in continuous flow reactor setups where solvent recovery and reuse are integral to process sustainability [4].

Olefin Polymerization Catalyst Development as Internal Electron Donor

For industrial R&D teams developing next‑generation Ziegler–Natta catalysts for polypropylene or polyethylene production, 2‑(tetrahydrofurfuryloxy)tetrahydropyran represents a candidate internal electron donor based on the tetrahydrofurfuryl‑ether structural motif claimed in patent literature [5]. Incorporating this compound into catalyst formulations may modulate polymer stereoregularity, molecular weight distribution, or catalyst activity—parameters that simple ethereal solvents like THF cannot influence.

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